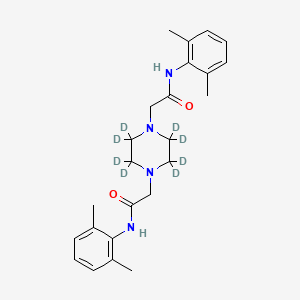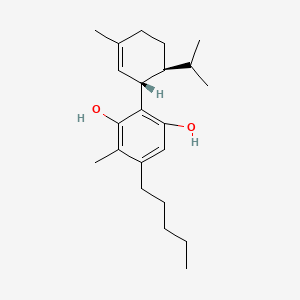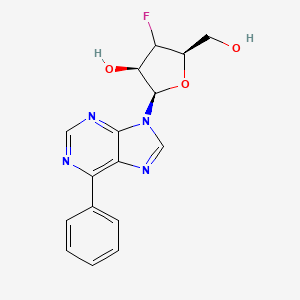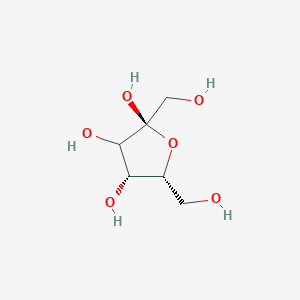
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is a deuterated derivative of N,N’-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium labeling is often used in scientific research to study the behavior and properties of the compound under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 typically involves the reaction of 2,6-dimethylaniline with piperazine and acetic anhydride in the presence of a deuterating agent. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of deuterated reagents and solvents is crucial to achieve the desired level of deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N,N’-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in labeling studies to track metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and drug interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s behavior by altering its vibrational frequencies and reaction kinetics. This can affect the compound’s binding affinity and activity at target sites.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide: The non-deuterated version of the compound.
N,N’-Bis(2,6-dimethylphenyl)perylene-3,4,9,10-tetracarboxylic diimide: Another compound with similar structural features.
Uniqueness
The presence of deuterium atoms in N,N’-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 makes it unique. Deuterium labeling provides valuable insights into the compound’s behavior and interactions, which are not possible with the non-deuterated version.
Properties
Molecular Formula |
C24H32N4O2 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C24H32N4O2/c1-17-7-5-8-18(2)23(17)25-21(29)15-27-11-13-28(14-12-27)16-22(30)26-24-19(3)9-6-10-20(24)4/h5-10H,11-16H2,1-4H3,(H,25,29)(H,26,30)/i11D2,12D2,13D2,14D2 |
InChI Key |
FRRCDIZIDLHOOV-FUEQIQQISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC(=O)NC2=C(C=CC=C2C)C)([2H])[2H])([2H])[2H])CC(=O)NC3=C(C=CC=C3C)C)([2H])[2H])[2H] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)







![(2R)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B12401962.png)
